molecular formula C8H8FNO2 B6252648 methyl 2-fluoro-5-methylpyridine-4-carboxylate CAS No. 1227516-39-3

methyl 2-fluoro-5-methylpyridine-4-carboxylate

Cat. No.: B6252648
CAS No.: 1227516-39-3
M. Wt: 169.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-fluoro-5-methylpyridine-4-carboxylate is an organic compound belonging to the class of pyridine derivatives This compound features a pyridine ring substituted with a fluorine atom at the 2-position, a methyl group at the 5-position, and a carboxylate ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of methyl 2-fluoro-5-methylpyridine-4-carboxylate typically begins with commercially available 2-fluoro-5-methylpyridine.

    Esterification: The carboxylation of 2-fluoro-5-methylpyridine can be achieved through a Friedel-Crafts acylation reaction using methyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Methyl 2-fluoro-5-methylpyridine-4-carboxylate can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be obtained.

    Oxidation Products: Oxidation can yield pyridine carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can produce alcohols or other reduced forms of the compound.

    Hydrolysis Products: Hydrolysis typically results in the formation of 2-fluoro-5-methylpyridine-4-carboxylic acid.

Scientific Research Applications

Chemistry

Methyl 2-fluoro-5-methylpyridine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of pyridine derivatives. It may also serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties can be exploited in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which methyl 2-fluoro-5-methylpyridine-4-carboxylate exerts its effects depends on its specific application. In chemical reactions, the fluorine atom can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-methylpyridine-4-carboxylate
  • Methyl 2-bromo-5-methylpyridine-4-carboxylate
  • Methyl 2-iodo-5-methylpyridine-4-carboxylate

Uniqueness

Methyl 2-fluoro-5-methylpyridine-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1227516-39-3

Molecular Formula

C8H8FNO2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.